molecular formula C14H18BrN3O2 B7053207 1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone

1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone

Cat. No.: B7053207
M. Wt: 340.22 g/mol
InChI Key: FOFWNSFGJZMDCN-UHFFFAOYSA-N
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Description

1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Bromopyrazole Moiety: This involves the bromination of pyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromopyrazole intermediate.

    Cyclopropyl Group Introduction: The cyclopropyl group is incorporated via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Coupling Step: The final step involves coupling the cyclopropyl group with the piperidine-bromopyrazole intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may serve as a probe for studying biological processes involving bromopyrazole and piperidine derivatives.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone involves its interaction with specific molecular targets. The bromopyrazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

1-[1-[4-(4-Bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, sets it apart from other similar compounds, potentially enhancing its stability and bioactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-10(19)14(4-5-14)13(20)17-6-2-12(3-7-17)18-9-11(15)8-16-18/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFWNSFGJZMDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)N2CCC(CC2)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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